

# Application Note: Screening for Hemoglobin Fukuyama using Capillary Electrophoresis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *hemoglobin Fukuyama*

Cat. No.: *B1168132*

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## Introduction

**Hemoglobin Fukuyama** is a rare structural variant of the beta-globin chain, resulting from a single nucleotide polymorphism in the HBB gene (HBB:c.232C>T). This genetic alteration leads to a substitution of histidine with tyrosine at position 77 of the  $\beta$ -globin chain[1][2]. While the clinical significance of **Hemoglobin Fukuyama** is not extensively documented, the accurate detection of hemoglobin variants is crucial for diagnosis, genetic counseling, and therapeutic development. Capillary electrophoresis (CE) is a high-resolution, automated technique widely employed for the presumptive identification and quantification of hemoglobin fractions[3][4][5]. This application note provides a detailed protocol for the use of capillary electrophoresis in the screening for **Hemoglobin Fukuyama**.

## Principle of Capillary Electrophoresis for Hemoglobin Analysis

Capillary electrophoresis separates hemoglobin variants based on their electrophoretic mobility in a silica capillary filled with a specific buffer. At an alkaline pH, hemoglobin molecules are negatively charged and migrate towards the anode. The separation is influenced by the charge-to-mass ratio of the hemoglobin variants. The substitution of amino acids, as seen in **Hemoglobin Fukuyama**, alters the overall charge of the protein, leading to a different migration time compared to normal adult hemoglobin (HbA). The high resolving power of CE

allows for the differentiation of various hemoglobin variants, including the potential identification of rare variants like **Hemoglobin Fukuyama**[3][6][7].

## Predicted Migration of Hemoglobin Fukuyama

The amino acid substitution in **Hemoglobin Fukuyama** (Histidine → Tyrosine) results in a change in the local charge of the β-globin chain. At the alkaline pH of the separation buffer (typically around 9.4), this substitution is expected to cause a slight anodal shift in migration relative to HbA. This is because histidine, a basic amino acid, is replaced by the less basic tyrosine. Therefore, **Hemoglobin Fukuyama** is predicted to migrate anodally to HbA, in a region where other fast-moving hemoglobin variants are found. The precise migration zone would need to be confirmed by sequencing the variant and running it on a CE system.

## Data Presentation

The following table summarizes the expected quantitative data for normal hemoglobin fractions and provides a predicted migration zone for **Hemoglobin Fukuyama** based on the principles of capillary electrophoresis.

Hemoglobin Fraction	Normal Range (%)	Predicted Migration Zone for Hb Fukuyama
HbA	95.8 - 97.8	-
HbA2	2.2 - 3.2	-
HbF	< 2.0	-
Hb Fukuyama	Not Applicable	Zone 10-12 (Anodal to HbA)

Note: The predicted migration zone is an estimation and requires experimental verification.

The table below presents a comparative view of the migration patterns of common hemoglobin variants in capillary electrophoresis, which can aid in the presumptive identification of **Hemoglobin Fukuyama**.

Hemoglobin Variant	Typical Migration Zone (Sebia Capillarys)
HbC	Zone 1
HbE	Zone 2
HbS	Zone 4
HbD	Zone 5
HbF	Zone 7
HbA	Zone 9
Hb Fukuyama (Predicted)	Zone 10-12
HbJ	Zone 12
HbH	Zone 14
Hb Bart's	Zone 15

## Experimental Protocol

This protocol is a general guideline and may need to be adapted based on the specific capillary electrophoresis system and reagents used.

### 1. Sample Preparation:

- Collect whole blood samples in EDTA-containing tubes.
- Samples can be stored at 2-8°C for up to one week before analysis.
- Gently mix the blood sample by inversion before processing.
- Prepare a hemolysate by diluting the whole blood with the hemolysing solution provided by the CE manufacturer. A typical dilution is 1:100.
- Vortex the diluted sample for 5-10 seconds to ensure complete hemolysis.

### 2. Instrumentation and Reagents:

- Automated capillary electrophoresis system (e.g., Sebia Capillarys, Beckman Coulter P/ACE MDQ).
- Hemoglobin analysis kit from the manufacturer, including:
  - Alkaline buffer (e.g., pH 9.4)
  - Hemolysing solution
  - Wash solutions
  - Capillaries
- Control samples containing known hemoglobin variants.

### 3. Capillary Electrophoresis Procedure:

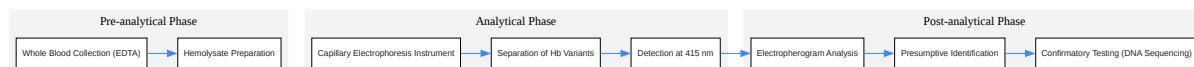
- Perform daily and weekly maintenance of the CE instrument as per the manufacturer's instructions.
- Prime the system with the appropriate buffers and wash solutions.
- Load the prepared hemolysates and control samples into the instrument's autosampler.
- Initiate the separation program for hemoglobin analysis. The typical run time is around 8-10 minutes per sample.
- Hemoglobin fractions are detected at a wavelength of 415 nm.

### 4. Data Analysis and Interpretation:

- The electropherogram will show peaks corresponding to different hemoglobin fractions.
- The software will automatically quantify the percentage of each major hemoglobin peak (HbA, HbA2, HbF).
- Identify any abnormal peaks by comparing their migration times or zones to the control samples and the known migration patterns of hemoglobin variants.

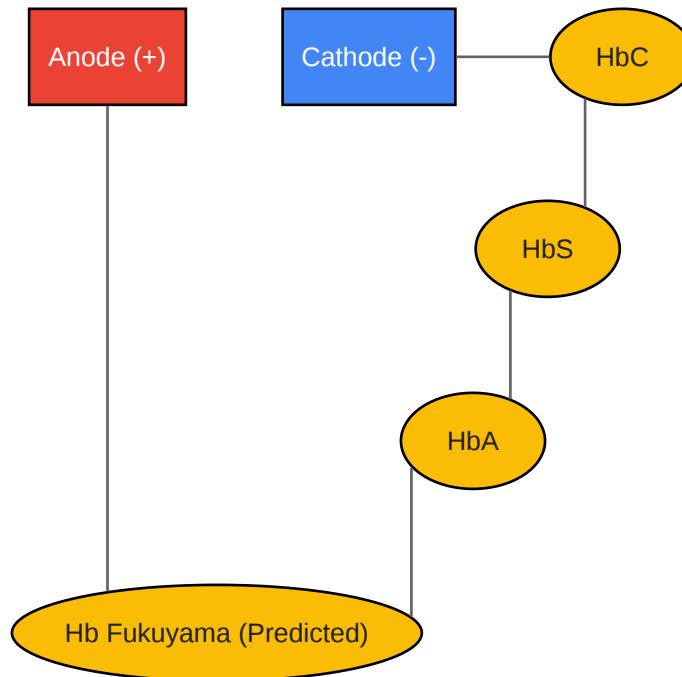
- A peak migrating anodally to HbA, in the predicted zone for **Hemoglobin Fukuyama**, should be considered for further investigation.
- Presumptive identification of **Hemoglobin Fukuyama** should be confirmed by a secondary method, such as DNA sequencing of the HBB gene.

## Visualizations



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Figure 1. Experimental workflow for **Hemoglobin Fukuyama** screening.



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Figure 2. Principle of hemoglobin separation by capillary electrophoresis.

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)